UTPgammaS

Description

Significance of UTPγS as a Non-Hydrolyzable Nucleotide Analog

The primary significance of UTPγS lies in its resistance to enzymatic hydrolysis, particularly at the γ-phosphate bond. This non-hydrolyzable property allows it to persistently activate receptors or enzymes that are typically transiently stimulated by hydrolyzable nucleotides like UTP or ATP. By using UTPγS, researchers can maintain a sustained activation state, which is crucial for studying downstream effects and signaling cascades that might be difficult to observe with rapidly metabolized native nucleotides.

This characteristic makes UTPγS particularly useful for:

Investigating Purinergic Receptors: Many purinergic receptors, especially P2Y receptors, are activated by extracellular nucleotides like UTP and ATP. nih.govresearchgate.net UTPγS can act as a potent and stable agonist for certain P2Y receptor subtypes, such as P2Y₂ and P2Y₄, allowing for sustained receptor activation and the study of receptor-mediated responses without the rapid deactivation that occurs with UTP due to ectonucleotidase activity. jenabioscience.comnih.govfrontiersin.org

Studying Enzyme Mechanisms: For enzymes that utilize UTP as a substrate and involve the hydrolysis of the γ-phosphate, UTPγS can serve as a non-reactive analog. This allows researchers to trap the enzyme in a pre-hydrolysis state or to study binding interactions without the catalytic step occurring, providing insights into the enzyme's mechanism and substrate binding site.

Analyzing Cellular Responses: In cellular contexts, UTPγS can be used to trigger and maintain nucleotide-dependent cellular responses, such as calcium mobilization, cell proliferation, or secretion, enabling a more detailed analysis of the signaling pathways involved. researchgate.net

The stability of UTPγS contrasts with the rapid breakdown of UTP by ectonucleotidases in many biological systems, which quickly terminates the signal of extracellular UTP. nih.gov This makes UTPγS a valuable tool for overcoming the limitations posed by the high metabolic turnover of native nucleotides in research settings.

Historical Context of UTPγS Application in Purinergic Signaling Investigations

The study of purinergic signaling, which involves the role of purines and pyrimidines as signaling molecules, has evolved significantly since its initial proposal. nih.govnih.gov Early research in this field was often complicated by the rapid enzymatic degradation of the native nucleotide agonists, making it challenging to characterize receptor subtypes and their downstream effects. The development and application of stable nucleotide analogs, including UTPγS and its purine (B94841) counterpart ATPγS, were pivotal in advancing this field. nih.govfrontiersin.org

The introduction of UTPγS provided researchers with a tool to selectively and persistently activate UTP-sensitive purinergic receptors, primarily P2Y receptors. jenabioscience.comnih.govfrontiersin.org This allowed for more robust pharmacological characterization of these receptors in various tissues and cell types. Studies utilizing UTPγS helped to discriminate between different P2Y receptor subtypes based on their sensitivity and the responses elicited. nih.gov For instance, research demonstrated that UTPγS is a potent agonist at P2Y₂ and P2Y₄ receptors. jenabioscience.comnih.govfrontiersin.org

Historically, the use of non-hydrolyzable analogs like UTPγS facilitated the understanding of the sustained effects mediated by purinergic receptors, shedding light on their roles in various physiological and pathophysiological processes, such as smooth muscle contraction and relaxation, platelet aggregation, and inflammatory responses. nih.govnih.govmdpi.com The stability offered by UTPγS was crucial for experiments involving longer incubation times or in systems with high ectonucleotidase activity, which would otherwise quickly metabolize UTP.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N2O14P3S |

|---|---|

Molecular Weight |

500.21 g/mol |

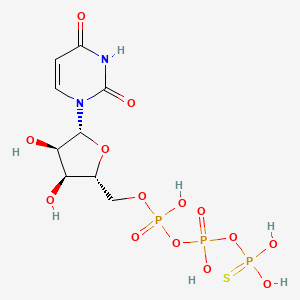

IUPAC Name |

dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

DUDALCZPYHIGIR-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |

Origin of Product |

United States |

Molecular Mechanisms and Receptor Pharmacology of Utpγs

Purinergic Receptor Activation and Subtype Selectivity by UTPγS

Purinergic receptors are a diverse family of cell surface receptors that are activated by extracellular nucleotides and nucleosides. They are broadly divided into two subfamilies: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). tocris.comnih.gov UTPγS primarily interacts with the P2Y receptor family.

Agonistic Activity of UTPγS at P2Y Receptor Subtypes (e.g., P2Y2, P2Y4)

UTPγS is recognized as a potent and selective agonist for certain P2Y receptor subtypes, notably the P2Y2 and P2Y4 receptors. nih.govfrontiersin.orgtocris.comnih.gov While the endogenous agonist UTP also activates P2Y2 and P2Y4 receptors, UTPγS often exhibits increased potency and stability, making it a preferred tool in research. nih.govtocris.comtocris.comnih.gov Studies have shown that UTPγS can activate P2Y2 and P2Y4 receptors with similar potencies in some systems. nih.gov For instance, in rat mesenteric artery preparations, UTPγS produced contractions with a pEC50 of 5.3 ± 0.2. nih.gov

The P2Y2 receptor is activated by both UTP and ATP, while the human P2Y4 receptor is primarily activated by UTP and can be inhibited by ATP. nih.govnih.gov The enhanced stability of UTPγS towards ectonucleotidases, enzymes that hydrolyze extracellular nucleotides, is a key advantage in studying these receptors in intact tissues where rapid degradation of native nucleotides can complicate pharmacological analysis. nih.govfrontiersin.orgnews-medical.net

UTPγS as a Pharmacological Tool for P2 Receptor Discrimination

The selective agonistic activity of UTPγS at P2Y2 and P2Y4 receptors makes it a valuable pharmacological tool for discriminating between different P2 receptor subtypes. nih.govtocris.comnih.gov By comparing cellular or tissue responses to UTPγS with responses to other purinergic agonists (such as ATP, UDP, or selective agonists for other P2Y or P2X subtypes), researchers can infer the involvement of P2Y2 and/or P2Y4 receptors. nih.govnih.govbiorxiv.org

For example, in studies examining vascular responses, UTPγS has been used alongside other stable nucleotide analogues like UDPβS (a selective P2Y6 agonist) and ADPβS (a selective P2Y1 agonist) to determine the contribution of specific P2Y subtypes to observed effects. nih.gov This approach has helped to show that P2Y2 and/or P2Y4 receptors mediate certain vascular contractions and relaxations. nih.gov Similarly, studies in rat urothelial cells used the rank order of agonist potency, including UTPγS, to indicate the functional presence of P2Y2 and/or P2Y4 receptors. nih.gov

UTPγS Ligand Binding Dynamics and Receptor Affinity Studies

Studies investigating the interaction of UTPγS with P2Y receptors often involve assessing its binding dynamics and receptor affinity. While direct radioligand binding assays for P2Y receptors can be challenging, functional assays are commonly used to infer ligand-receptor interactions. researchgate.net The potency of UTPγS in stimulating downstream signaling, such as calcium mobilization via Gq protein activation, serves as an indicator of its affinity and efficacy at P2Y2 and P2Y4 receptors. biorxiv.orgoncotarget.com

Research has explored the structure-activity relationships (SARs) of UTP derivatives, including UTPγS, to understand the molecular determinants of their binding to P2Y receptors. nih.govnih.govscispace.com Modifications like the thiophosphate substitution at the gamma position generally maintain or enhance activity at P2Y2 and P2Y4 receptors while conferring enzymatic stability. nih.govnih.govnih.gov

Data on the potency of UTPγS at P2Y2 and P2Y4 receptors from various studies can be summarized in tables to illustrate its activity profile:

| Receptor Subtype | Species/System | Functional Assay | EC50 or pEC50 Value | Reference |

| P2Y2 | Human | Calcium mobilization | 0.24 μM (EC50) | nih.gov |

| P2Y4 | Human | Calcium mobilization | 1.6 μM (EC50) | nih.gov |

| P2Y2/P2Y4 | Rat mesenteric artery | Vascular contraction (pEC50) | 5.3 ± 0.2 | nih.gov |

| P2Y2/P2Y4 | Rat urothelial cells | Intracellular calcium increase (Rank order) | ATP ≥ UTP > UTPγS | nih.gov |

Note: EC50 values represent the half-maximal effective concentration, while pEC50 is the negative logarithm of the EC50.

UTPγS in G Protein-Coupled Receptor (GPCR) Coupling and Activation Mechanisms

P2Y receptors, including P2Y2 and P2Y4, are members of the GPCR superfamily. tocris.comnih.gov Upon activation by agonists like UTPγS, these receptors undergo conformational changes that enable them to interact with and activate associated heterotrimeric G proteins. wikipedia.orgnovusbio.comwikipedia.orgnih.gov

Direct G Protein Activation by UTPγS Analogs (e.g., GTPγS)

While UTPγS acts as an agonist for P2Y receptors, which in turn activate G proteins, it is important to distinguish this from the direct activation of G proteins by GTP analogs like GTPγS (Guanosine 5'-O-(3-thiotriphosphate)). GTPγS is a non-hydrolyzable or slowly hydrolyzable analog of GTP that directly binds to the alpha subunit of G proteins, locking them in an activated state. nih.govbiomolther.org This bypasses the receptor activation step and is a common method for studying G protein signaling downstream of GPCRs. nih.gov

UTPγS, being a UTP analog, interacts with the nucleotide-binding site on the P2Y receptor, not the nucleotide-binding site on the G protein alpha subunit. The receptor, when bound to UTPγS, acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the G protein, facilitating the exchange of GDP for GTP on the Gα subunit. wikipedia.orgnovusbio.comresearchgate.net

Gα Subunit Activation and Heterotrimer Dissociation Mediated by UTPγS-Bound Receptors

Upon binding of UTPγS to a coupled P2Y receptor (such as P2Y2 or P2Y4), the receptor undergoes a conformational change that promotes its interaction with a heterotrimeric G protein, typically Gq/11 in the case of P2Y2 and P2Y4 receptors. biorxiv.orgoncotarget.com This interaction facilitates the release of GDP from the Gα subunit and the binding of GTP (or GTPγS if present in the experimental system). wikipedia.orgnovusbio.comnih.govresearchgate.net

The binding of GTP to the Gα subunit induces a further conformational change in Gα, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer and the activated receptor. wikipedia.orgnovusbio.comnih.govresearchgate.netnih.govnih.gov Both the activated Gα-GTP subunit and the Gβγ dimer can then interact with downstream effector molecules, initiating intracellular signaling cascades. wikipedia.orgnovusbio.comnih.govnih.gov For P2Y2 and P2Y4 receptors coupled to Gq/11, the activated Gαq/11 subunit typically activates phospholipase C-β (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, a common downstream signal measured in P2Y receptor activation studies. biorxiv.orgoncotarget.com

Heterotrimeric G Protein-Effector Interaction Studies Using UTPγS

UTPγS (Uridine 5'-O-(gamma-thio)triphosphate) is a stable analog of UTP that serves as an invaluable tool in the study of heterotrimeric G protein-effector interactions, particularly those mediated by P2Y receptors. semanticscholar.org Unlike endogenous UTP, which is rapidly hydrolyzed, the thiophosphate linkage in UTPγS renders it resistant or slowly susceptible to hydrolysis by GTPases. nih.govwikipedia.orgwikipedia.org This characteristic allows UTPγS to lock G proteins in their active, GTP-bound conformation, thereby enabling sustained activation of downstream signaling pathways and facilitating detailed investigation of the interactions between activated G proteins and their effector molecules. nih.govwikipedia.orgwikipedia.org

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, including UTP. nih.govmdpi.comnih.gov Upon binding of an agonist like UTP (or UTPγS), P2Y receptors undergo conformational changes that catalyze the exchange of GDP for GTP on the α subunit of associated heterotrimeric G proteins. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnus.edu.sg This nucleotide exchange leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, or a rearrangement of these subunits. nih.govguidetopharmacology.orgnus.edu.sg Both the activated Gα-GTP (or Gα-UTPγS) and the free Gβγ subunits are then capable of interacting with and regulating the activity of various intracellular effector proteins. nih.govguidetopharmacology.orgnus.edu.sgnih.gov

The non-hydrolyzable nature of UTPγS is crucial for studying these interactions. In the presence of UTPγS, the Gα subunit remains in its active, UTPγS-bound state for a prolonged period, allowing for the accumulation of activated G protein subunits and their sustained interaction with effectors. nih.govwikipedia.orgwikipedia.org This contrasts with the transient activation observed with native UTP, where the intrinsic GTPase activity of Gα rapidly hydrolyzes GTP back to GDP, returning the G protein to its inactive state. nih.govwikipedia.orgnih.gov

Research findings using UTPγS have provided significant insights into the specific G protein coupling profiles of different P2Y receptor subtypes and the subsequent activation of various effectors. For instance, studies have shown that P2Y2 and P2Y4 receptors primarily couple to Gq proteins. nih.govmdpi.comnih.govfishersci.fi Activation of Gq by UTP (or UTPγS) leads to the stimulation of Phospholipase C-β (PLCβ), an effector enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govfishersci.fimitoproteome.orgrcsb.org IP3 then triggers the release of Ca2+ from intracellular stores, a key downstream signal. fishersci.fiwikipedia.org

While P2Y2 and P2Y4 receptors are known to couple to Gq, other P2Y subtypes exhibit different coupling preferences. For example, the P2Y14 receptor is reported to couple to Gi/o proteins. nih.govfishersci.fiwikipedia.org Activation of Gi/o typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for synthesizing cyclic AMP (cAMP). nih.govwikipedia.orguni-freiburg.de By using UTPγS in conjunction with assays that measure effector activity (such as PLC activity, intracellular calcium levels, or adenylyl cyclase activity), researchers can delineate the specific G protein-effector pathways activated by different P2Y receptors.

Experimental techniques like the [35S]GTPγS binding assay, adapted to utilize radiolabeled UTPγS, are commonly employed to quantify receptor-mediated G protein activation. nih.govwikipedia.orgwikipedia.org This assay measures the binding of the non-hydrolyzable radioligand to cell membranes containing the receptor and G proteins, providing a direct measure of the extent of G protein activation stimulated by a P2Y receptor agonist. wikipedia.orgwikipedia.org This allows for the determination of agonist potency and efficacy in stimulating G protein coupling, which is a critical step in understanding the initial events of P2Y receptor signaling and its subsequent impact on effector molecules.

Studies employing UTPγS have also contributed to understanding the interactions of Gβγ subunits with their effectors. While Gα-GTP directly regulates some effectors, the dissociated Gβγ dimer can also directly modulate the activity of various proteins, including certain ion channels and adenylyl cyclase isoforms. nih.govnus.edu.sgnih.gov The stable activation provided by UTPγS allows for the sustained release of Gβγ subunits, facilitating the study of their direct interactions with downstream effectors in isolation from the transient effects of Gα-GTP hydrolysis.

Intracellular Signal Transduction Pathways Regulated by Utpγs

Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate Signaling Downstream of UTPγS

The canonical signaling pathway initiated by UTPγS is mediated through the activation of Phospholipase C (PLC). This activation is a pivotal event that leads to the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov These molecules subsequently trigger distinct downstream signaling cascades, including intracellular calcium release and the activation of protein kinase C. P2Y receptors, particularly the P2Y2 subtype for which UTP is an endogenous agonist, are well-established activators of this pathway. researchgate.netreactome.org

UTPγS primarily exerts its effects by activating P2Y receptors, such as the P2Y2 receptor, which are coupled to the Gq/11 family of heterotrimeric G proteins. researchgate.netjneurosci.org Upon agonist binding, the receptor induces a conformational change in the G protein, promoting the exchange of GDP for GTP on the α-subunit (Gαq). youtube.com This activation causes the Gαq-GTP subunit to dissociate and bind to and activate the PLC-β isozyme. youtube.comnih.gov PLC-β then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), a key step in this signaling cascade. nih.govresearchgate.net This Gq/11-mediated activation of PLC-β is a central mechanism for a variety of GPCRs that regulate cellular function through phosphoinositide signaling. nih.gov

Table 1: Key Proteins in the UTPγS-Activated Phospholipase C Pathway

| Protein Component | Function in the Pathway |

| UTPγS | Exogenous agonist that binds to and activates P2Y receptors. |

| P2Y2 Receptor | A G protein-coupled receptor that recognizes UTP and UTPγS as agonists. reactome.orgjneurosci.org |

| Gq/11 Protein | Heterotrimeric G protein that is activated by the P2Y2 receptor. researchgate.net |

| Phospholipase C-β (PLC-β) | Effector enzyme activated by the Gαq subunit; hydrolyzes PIP₂. youtube.comnih.gov |

| PIP₂ | Membrane phospholipid that is the substrate for PLC-β. nih.govresearchgate.net |

| IP₃ | Second messenger produced from PIP₂ hydrolysis; mobilizes intracellular calcium. researchgate.net |

| DAG | Second messenger produced from PIP₂ hydrolysis; activates Protein Kinase C. researchgate.net |

A primary consequence of PLC-β activation by UTPγS is the generation of the water-soluble second messenger, inositol 1,4,5-trisphosphate (IP₃). researchgate.net IP₃ diffuses from the plasma membrane into the cytoplasm, where it binds to specific IP₃ receptors located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. researchgate.net The binding of IP₃ to its receptor, which is a ligand-gated Ca²⁺ channel, triggers the release of stored calcium ions from the ER into the cytosol, leading to a rapid and transient increase in the intracellular free calcium concentration ([Ca²⁺]i). researchgate.netnih.gov This mobilization of calcium from internal stores is a hallmark of UTPγS and UTP signaling through P2Y2 receptors and has been observed in numerous cell types. researchgate.netreactome.org Studies have shown that this calcium response can be inhibited by antagonists of PLC, confirming the essential role of the PLC-IP₃ axis in this process. researchgate.net

Table 2: Experimental Evidence for UTPγS-Induced Calcium Mobilization

| Cell Type | Observation | Key Finding |

| THP-1 Monocytic Cells | UTPγS induces robust Ca²⁺ responses. | Response is inhibited by the P2 receptor antagonist suramin, indicating a P2Y-mediated effect. researchgate.net |

| DH82 Macrophage Cells | UTP-induced Ca²⁺ mobilization occurs in the absence of extracellular Ca²⁺. | Response is inhibited by the PLC inhibitor U-73122 and the IP₃ receptor antagonist 2-APB, confirming reliance on intracellular stores and the PLC/IP₃ pathway. researchgate.net |

| Rat Pulmonary Arterial Myocytes | UTP is a potent agonist for activating Ca²⁺-activated Cl⁻ currents. | This activation is dependent on the release of Ca²⁺ from intracellular stores. wikipedia.org |

In parallel with IP₃ production, the hydrolysis of PIP₂ by PLC-β also generates diacylglycerol (DAG), a lipid second messenger that remains embedded in the plasma membrane. youtube.com The primary role of DAG in this pathway is to serve as an allosteric activator for members of the Protein Kinase C (PKC) family. researchgate.net The increase in intracellular calcium (triggered by IP₃) often works in concert with DAG to fully activate conventional PKC isoforms. youtube.com Calcium binding to PKC promotes its translocation from the cytosol to the plasma membrane, where it can then bind to DAG. youtube.com This interaction with DAG induces a conformational change in PKC, relieving autoinhibition and activating its kinase domain. researchgate.net Once activated, PKC can phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and triggering diverse cellular responses such as proliferation, differentiation, and secretion. researchgate.netqiagen.com

Adenylyl Cyclase Modulation and Cyclic AMP Production in Response to UTPγS

The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are regulated by the activity of adenylyl cyclase (AC), an enzyme that converts ATP to cAMP. qiagen.comnih.gov The activity of adenylyl cyclase is typically modulated by G proteins, with Gs proteins stimulating the enzyme and Gi proteins inhibiting it. qiagen.comnih.gov

The primary receptor for UTPγS, the P2Y2 receptor, predominantly couples to Gq/11 and the PLC pathway, and is not directly linked to the stimulation or inhibition of adenylyl cyclase. researchgate.netjneurosci.org However, the P2Y receptor family is diverse, and other subtypes exhibit different G protein coupling preferences. For instance, P2Y12, P2Y13, and P2Y14 receptors couple to Gi, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. researchgate.net Conversely, the P2Y11 receptor is known to couple to Gs, thereby activating adenylyl cyclase and increasing cAMP production. researchgate.netresearchgate.net While UTP and its analogs are not the primary agonists for these receptors, the potential for cross-reactivity or signaling through receptor heterodimers means that effects on cAMP levels cannot be entirely excluded, particularly in cellular systems expressing multiple P2Y receptor subtypes. One study noted that while ATP stimulated a cAMP increase via P2Y11 receptors in pancreatic duct cells, UTP did not, suggesting specificity in agonist- Gs coupling for this receptor. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Cascades Activated by UTPγS

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including cell proliferation, differentiation, and stress responses. A key pathway in this family is the Ras-Raf-MEK-ERK cascade. Activation of P2Y receptors by agonists such as UTPγS has been shown to trigger the MAPK/ERK pathway. youtube.com This activation provides a link between G protein-coupled receptor signaling and the regulation of gene expression and cell cycle control.

The activation of Extracellular Signal-Regulated Kinase (ERK), a member of the MAPK family, by UTPγS can occur through pathways downstream of Gq/11 activation. youtube.com One of the principal mechanisms linking the PLC pathway to ERK activation involves Protein Kinase C (PKC). Following its activation by DAG, PKC can phosphorylate and activate components of the MAPK cascade. youtube.com For example, activated PKC can phosphorylate and activate Raf kinase, which is a MAP kinase kinase kinase (MAP3K). youtube.com Raf then phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK). Once activated, ERK can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, thereby altering gene expression to control cellular processes like proliferation. Studies in astrocytes have confirmed that signaling from P2Y receptors to ERK is dependent on PKC. youtube.com

Table 3: Components of the UTPγS-Linked MAPK/ERK Cascade

| Component | Class | Role in Pathway |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | Activated by DAG; can phosphorylate and activate Raf kinase. youtube.comyoutube.com |

| Ras | Small G Protein | A key upstream activator of the cascade, often activated by receptor tyrosine kinases but can be modulated by GPCR signaling. |

| Raf | MAP3K | Phosphorylates and activates MEK. |

| MEK | MAP2K | A dual-specificity kinase that phosphorylates and activates ERK. |

| ERK (MAPK) | MAPK | Phosphorylates numerous cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular responses. |

p38 MAPK Activation and Related Signaling Events

Uridine (B1682114) 5'-O-(3-thiotriphosphate) (UTPγS), a stable analog of UTP, is implicated in the activation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. nih.gov Activation of p38 MAPK involves a cascade of protein kinases, and its downstream effects are linked to a range of cellular processes.

Research conducted on glomerular mesangial cells has demonstrated that extracellular nucleotides, including UTP, can effectively trigger the p38-MAPK pathway. nih.gov This activation is characterized by the phosphorylation of p38-MAPK itself, as well as its upstream activators, MKK3/6. The activation by UTP is both rapid and transient, with maximal activity observed approximately 5 minutes after stimulation, followed by a decline to baseline levels within 20 minutes. nih.gov This transient nature suggests a tightly regulated signaling event.

The activation of the MKK3/6-p38-MAPK cascade by extracellular nucleotides is thought to occur through P2Y receptors, specifically the P2Y2 receptor. nih.gov This is supported by the observation that suramin, a broad-spectrum P2 receptor antagonist, can almost completely block the nucleotide-mediated activation of p38-MAPK. nih.gov The ability of UTP to activate this pathway places it alongside ATP as a potent signaling molecule in this context.

The following table summarizes the effectiveness of various ATP and UTP analogues in activating p38-MAPK in glomerular mesangial cells, as reported in the study.

| Compound | Effectiveness in p38-MAPK Activation |

| UTP | Very effective |

| ATP | Very effective |

| ADP | Moderately effective |

| γ-thio-ATP | Moderately effective |

| 2-Methyl-thio-ATP | No significant effect |

| βγ-imido-ATP | No significant effect |

| AMP | No significant effect |

| Adenosine | No significant effect |

| UDP | No significant effect |

Data sourced from a study on glomerular mesangial cells. nih.gov

UTPγS Involvement in Ion Channel Modulation via G Protein Subunits

UTPγS, through its interaction with P2Y receptors, can modulate the activity of various ion channels. This modulation is often mediated by the activation of heterotrimeric G proteins and the subsequent actions of their subunits.

Regulation of Potassium Channels

UTP has been shown to activate small-conductance Ca2+-activated K+ (SK) channels in murine detrusor PDGFRα+ cells. nih.gov This activation leads to an outward potassium current, resulting in hyperpolarization of the cell membrane. The signaling pathway responsible for this effect involves the activation of P2Y2 and/or P2Y4 receptors, which are coupled to Gq/11 proteins. nih.gov

Upon activation by UTP, the Gq/11 protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. The rise in intracellular Ca2+ then activates the SK channels. This mechanism is supported by the finding that the PLC inhibitor U73122 completely blocks the UTP-activated outward current. nih.gov The non-selective P2Y receptor antagonist suramin also inhibits this current, further implicating P2Y receptors in this process. nih.gov

Modulation of Voltage-Dependent Calcium Channels

While direct modulation of voltage-dependent calcium channels (VDCCs) by UTPγS is not extensively detailed in the available research, the general mechanism of G protein modulation of these channels provides a framework for potential regulation. G protein-coupled receptors (GPCRs), including P2Y receptors that are activated by UTP, can modulate the activity of N-type and P/Q-type calcium channels. nih.gov This modulation is typically inhibitory and occurs through a membrane-delimited pathway involving the direct interaction of G protein βγ subunits with the channel. nih.govucl.ac.uk

This G protein-mediated inhibition is characterized by a slowing of the current activation kinetics and a shift in the voltage-dependence of activation to more depolarized potentials. ucl.ac.uk The inhibition can often be transiently relieved by a strong depolarizing prepulse. ucl.ac.uk Although studies often utilize GTPγS to investigate these effects, it is plausible that UTPγS, by activating specific P2Y receptors coupled to Gi/o proteins, could initiate a similar cascade leading to the modulation of VDCCs.

Effects on Neuronal Nicotinic Acetylcholine Receptor Channels

Direct evidence for the modulation of neuronal nicotinic acetylcholine receptor (nAChR) channels by UTPγS is not prominent in the current scientific literature. However, there is established evidence for the modulation of nAChRs by G proteins. Studies utilizing GTPγS have shown that activation of G proteins can potentiate nAChR-mediated currents. nih.gov This potentiation is attributed to a direct interaction between G protein subunits and specific nAChR subunits. nih.gov

For instance, in rat intrinsic cardiac ganglia, cell dialysis with GTPγS increased the agonist affinity of nAChRs, leading to an increase in nicotine-evoked whole-cell currents. nih.gov Specifically, the Gβγ subunits have been shown to increase the open probability of ACh-activated single-channel currents. nih.gov Given that UTPγS can activate P2Y receptors, which are GPCRs, it is conceivable that UTPγS could indirectly modulate nAChR function through G protein signaling pathways in neurons where both receptor types are co-expressed. This would represent a form of cross-talk between purinergic and cholinergic signaling systems.

Utpγs in the Investigation of Cellular Physiological Processes

Regulation of Exocytosis and Vesicle Trafficking by UTPγS and Related Analogs

Extracellular nucleotides, including UTP, are known to be released from various cell types through mechanisms such as vesicular exocytosis, contributing to cell signaling. psu.eduoapen.org UTPγS, as a stable analog, is employed to study the impact of sustained P2Y receptor activation on these processes. Research indicates that nucleotides can regulate the secretion of molecules like inflammatory chemokines from immune cells. jenabioscience.com While the direct role of UTPγS in triggering exocytosis is context-dependent, its use helps dissect the purinergic signaling pathways that modulate vesicular transport and release.

Role of Rab GTPases in Secretory Mechanisms Investigated with UTPγS

Rab GTPases are key regulators of vesicle trafficking, budding, motility, docking, and fusion. merckmillipore.commedchemexpress.eu They act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. medchemexpress.eu While UTPγS is primarily known for its interaction with P2Y receptors, the downstream effects of P2Y activation can indirectly influence Rab GTPase activity or the processes they regulate. Studies investigating membrane fusion from purified components have utilized stable GTP analogs to understand the minimal requirements for Rab GTPase-dependent fusion events. jenabioscience.com Although direct studies explicitly detailing the use of UTPγS to investigate Rab GTPases in secretory mechanisms are less prominent in the provided search results, the broader context of UTP and P2Y receptor signaling influencing vesicular processes suggests a potential area where UTPγS could be a valuable tool, particularly in understanding how sustained P2Y activation impacts Rab-mediated steps in secretion.

Modulation of SNARE Complex Dynamics

SNARE proteins are essential for the fusion of vesicles with target membranes, a critical step in exocytosis and intracellular trafficking. ebi.ac.ukwikipedia.org They form complexes that drive membrane fusion. ebi.ac.ukwikipedia.org The dynamics of SNARE complex assembly and disassembly are tightly regulated. While the provided information does not directly link UTPγS to the modulation of SNARE complex dynamics, the role of UTP and P2Y receptors in regulating exocytosis psu.edu implies a potential indirect influence on SNARE function. Nucleotide signaling can impact intracellular calcium levels and other signaling cascades that might, in turn, affect proteins that interact with or regulate SNARE complexes. researchgate.net Further research is needed to elucidate any direct or indirect effects of UTPγS-mediated signaling on SNARE complex dynamics.

UTPγS Effects on Cellular Contractility and Vasomotor Tone Regulation

Extracellular nucleotides, including UTP, are significant regulators of vascular tone and cellular contractility in various tissues. nih.govnih.govoup.com UTPγS, as a stable and potent agonist for P2Y₂ and P2Y₄ receptors, has been instrumental in characterizing the purinergic receptors involved in these processes. nih.govahajournals.orgplos.org

Mechanisms in Vascular Smooth Muscle Contraction and Relaxation

UTP and its stable analogs like UTPγS can induce both contraction and relaxation in vascular smooth muscle, depending on the specific P2Y receptor subtypes present and the vascular bed studied. nih.govnih.govresearchgate.netresearchgate.net In many vascular beds, UTPγS-induced contraction is mediated by P2Y receptors on smooth muscle cells, potentially including P2Y₂ and P2Y₆ receptors. oup.complos.orgnih.gov Studies using UTPγS have helped discriminate between the P2 receptors mediating contraction and relaxation in arteries like the rat mesenteric artery and human cerebral arteries. oapen.orgahajournals.orgnih.gov

Data from studies on vascular smooth muscle demonstrate the contractile effects of UTPγS. For instance, in human cerebral arteries, UTPγS induced vasoconstriction, with a potency similar to ATPγS after P2X receptor desensitization, suggesting a role for contractile P2Y₂ receptors. nih.gov

Table: Contractile Effects of Nucleotide Analogs in Human Arteries

| Agonist | Effect on Cerebral Arteries | Effect on Omental Arteries | Implicated Receptors | Citation |

| UTPγS | Vasoconstriction | Vasoconstriction | P2Y₂, P2Y₄ (cannot be excluded) | nih.gov |

| ATPγS | Vasoconstriction | Vasoconstriction | P2Y₂, P2Y₄ (cannot be excluded), P2X₁ | nih.gov |

| αβ-MeATP | Transient Contraction | Contraction | P2X₁ | nih.gov |

| UDPβS | No Contraction | No Contraction | P2Y₆ (in other contexts) | plos.orgnih.gov |

| ADPβS | No Contraction | No Contraction | P2Y₁ (in other contexts), P2Y₁₃ (MMA) | plos.orgnih.gov |

UTP can also induce endothelium-dependent relaxation, often mediated by endothelial P2Y₂ receptors leading to nitric oxide release. researchgate.net However, the response to UTP can be complex and influenced by factors such as hypertension, which can impair UTP-induced relaxation. researchgate.net The use of stable analogs like UTPγS helps researchers isolate the effects mediated by specific P2Y receptor subtypes without the rapid metabolism of native UTP interfering with the response.

Modulation of Intestinal Motility

Pyrimidines like UTP and UDP have been shown to modulate gastrointestinal motility. nih.gov Studies using UTPγS in models like the mouse ileum have helped characterize the purinergic receptors involved in regulating intestinal contractility. jenabioscience.comnih.gov Research indicates that UTP can have biphasic effects on intestinal motility, causing initial inhibition followed by muscular contraction. nih.gov UTPγS, as a P2Y₂/P2Y₄ agonist, has been used to mimic the inhibitory effect induced by UTP, suggesting the involvement of these receptors in the modulation of intestinal contractility. nih.gov

Table: Effects of Uracil Nucleotides on Mouse Ileum Contractility

| Nucleotide | Observed Effect | Implicated Receptors | Sensitivity to Antagonists | Citation |

| UTP | Biphasic (Inhibition then Contraction) | P2Y₄, P2Y₂ | PPADS (inhibitory phase) | nih.gov |

| UDP | Excitatory (Contraction) | P2Y₆ | PPADS, Suramin, MRS 2578 | nih.gov |

| UTPγS | Mimics Inhibitory Effect of UTP | P2Y₂/P2Y₄ | PPADS | nih.gov |

These studies highlight the utility of UTPγS in dissecting the complex purinergic signaling pathways that regulate smooth muscle function in the gastrointestinal tract.

UTPγS in Studies of Cell-Cell Communication and Adhesion Mechanisms

Extracellular nucleotides, including UTP, play roles in cell-cell communication and can influence cell adhesion. psu.eduresearchgate.net UTP and ATP can increase the expression of cell adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) via activation of P2Y₂ receptors, promoting processes like leukocyte infiltration and migration. psu.edu

While direct studies specifically using UTPγS to investigate cell-cell adhesion mechanisms are not extensively detailed in the provided search results, the known activation of P2Y₂ receptors by UTPγS nih.gov suggests its potential application in studying these processes. Research using UTPγS has shown that triphosphate nucleotides can induce dramatic membrane protrusions (lamellipodia) in macrophages, a process involved in cell migration and communication. nih.govresearchgate.net This indicates that sustained activation of P2Y receptors by UTPγS can influence cellular morphology and functions related to cell-cell interactions.

The involvement of P2Y₂ receptors in leukocyte infiltration and migration suggests that targeting this receptor could be relevant in conditions involving vascular inflammation. psu.edu UTPγS, by selectively activating P2Y₂ and P2Y₄ receptors, can be a tool to further explore the specific contributions of these receptors to nucleotide-mediated cell adhesion and communication events.

Implications of UTPγS in Research on Neurotransmission and Synaptic Plasticity

Purinergic signaling, mediated by extracellular nucleotides like ATP and UTP, plays a crucial role in cellular communication within the central nervous system (CNS), influencing processes such as neurotransmission and neuroplasticity. explorationpub.com UTPγS (Uridine 5'-O-(3-thiotriphosphate)) is a stable analog of UTP that is widely used in research as a potent agonist for P2Y receptors, particularly P2Y2 and P2Y4 subtypes. scbt.comnews-medical.net Its modified thiophosphate group enhances stability and promotes prolonged signaling compared to native UTP, making it a valuable tool for investigating the roles of P2Y receptors in neuronal and glial function. scbt.com

P2Y receptors are G protein-coupled receptors that are activated by nucleotides and are expressed on both neurons and glial cells, including astrocytes and microglia. explorationpub.comnih.govfrontiersin.org These receptors are involved in modulating synaptic transmission and plasticity through various mechanisms, including interactions with voltage-activated calcium and potassium channels and ionotropic receptors. nih.gov

Research utilizing UTPγS has provided insights into the involvement of P2Y receptors in regulating neurotransmitter release. Studies have shown that P2Y receptors can inhibit the release of various neurotransmitters in the CNS. For instance, P2Y1, P2Y2, P2Y4, P2Y12, and P2Y13 receptors have been implicated in the inhibition of glutamate (B1630785) release in different brain regions, including the hippocampus and cerebral cortex. nih.gov The underlying mechanism for this inhibition often involves the modulation of voltage-activated calcium channels in presynaptic terminals via Gβγ subunits. nih.gov

UTPγS, as a P2Y2/4 receptor agonist, has been used to investigate the functional consequences of activating these specific receptor subtypes in neural contexts. Activation of P2Y2 receptors, for example, has been suggested to play a role in neuronal axon growth and differentiation. neuroinf.jp Furthermore, purinergic signaling involving P2Y receptors on glial cells is critical for their interaction with neurons and their contribution to synaptic function and plasticity. explorationpub.comnih.gov Astrocytes, in particular, release ATP and adenosine (B11128) in response to neuronal activity, influencing synaptic function and maintaining extracellular homeostasis. explorationpub.comnih.gov Microglia also utilize purinergic signaling to mediate neuroinflammatory responses that can impact synaptic plasticity. explorationpub.com

Studies employing UTPγS have contributed to understanding how P2Y2/4 receptor activation can influence cellular responses relevant to neurotransmission. For example, in a model of human enterochromaffin cells, UTP and UTPγS induced calcium oscillations, membrane depolarization, and modulated ionic currents, ultimately affecting serotonin (B10506) (5-HT) release. frontiersin.org Pharmacological analysis in this study indicated that approximately 50% of UTP-responsive cells also responded to UTPγS, suggesting the involvement of P2Y4 receptors, while another proportion responded to UDP, indicating P2Y6 receptor involvement. frontiersin.org

While much of the research on purinergic modulation of synaptic transmission and plasticity has focused on ATP and its receptors, the use of stable analogs like UTPγS has been instrumental in dissecting the specific roles of UTP-sensitive P2Y receptor subtypes. These receptors, particularly P2Y2 and P2Y4, are involved in diverse neuronal and glial functions that underpin the complex processes of neurotransmission and synaptic plasticity. explorationpub.comnih.govneuroinf.jp

Research Findings on UTPγS and P2Y Receptor Activation:

Studies have demonstrated that UTPγS, acting as a P2Y2/4 agonist, can induce specific cellular responses. For instance, in human cerebrovascular endothelial cells, UTPγS induced Ca2+ signals, primarily mediated by P2Y2 receptors, as P2Y4 expression was not detected in these cells. researchgate.net This highlights the utility of UTPγS in identifying the functional expression of specific P2Y receptor subtypes in different cell types within the neurovascular unit.

In the context of vascular control in the brain, UTPγS has been used to investigate purinergic regulation of vascular tone. In rat middle meningeal arteries, UTPγS caused vasoconstriction, suggesting a role for P2Y2/4 receptors in this process, although other purinergic agonists like UDPβS (a P2Y6 agonist) showed stronger contractile effects. plos.org This indicates that while UTP-sensitive receptors are present and functional, their relative contribution to a given physiological response can vary depending on the specific P2Y subtype and tissue.

The involvement of purinergic signaling in synaptic plasticity is a growing area of research. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. nih.govuq.edu.au Purinergic receptors, including P2Y subtypes, are recognized as important modulators of this process. explorationpub.comnih.gov The precise mechanisms by which UTPγS-sensitive P2Y receptors influence long-term potentiation (LTP) or long-term depression (LTD) are still under investigation, but their ability to modulate neurotransmitter release and influence intracellular signaling pathways like calcium mobilization suggests a significant role. nih.govfrontiersin.orgresearchgate.net

Further research using UTPγS and other selective purinergic tools is expected to continue to unravel the intricate roles of P2Y receptors in regulating the strength and efficacy of synaptic connections, contributing to our understanding of normal brain function and neurological disorders. explorationpub.comnih.govnovapublishers.com

Table 1: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| UTPγS | 1266569-94-1 scbt.com |

Data Table Example (Illustrative, based on search findings):

While specific quantitative data directly linking UTPγS application to changes in synaptic plasticity measures (like EPSP amplitude) across various studies was not consistently available in a format suitable for a single aggregate table from the search results, the search results did provide examples of how UTPγS affects cellular responses mediated by P2Y receptors. An illustrative table based on the findings regarding P2Y receptor activation by UTPγS could summarize the observed cellular effects in different contexts.

Illustrative Data Table: Effects of UTPγS in Research

| Study Context | Cell Type / Tissue | Observed Effect of UTPγS (P2Y2/4 activation) | Relevant P2Y Subtype(s) Implicated | Source Snippet(s) |

| Enterochromaffin Cell Model | BON cells (human EC model) | Induced Ca2+ oscillations, membrane depolarization, modulated ionic currents, affected 5-HT release | P2Y4 (primarily), potentially P2Y6 | frontiersin.org |

| Cerebrovascular Endothelial Cells | hCMEC/D3 cells (human) | Induced Ca2+ signals | P2Y2 (primarily) | researchgate.net |

| Middle Meningeal Artery | Rat middle meningeal artery segments | Caused vasoconstriction | P2Y2/4 | plos.org |

Advanced Research Methodologies Utilizing Utpγs

Radioligand Binding Assays: [35S]GTPγS Binding for GPCR Activation Profiling

The [35S]GTPγS binding assay is a widely used and robust method for directly measuring the activation of G proteins downstream of GPCRs. nih.govcreative-bioarray.com This assay leverages the principle that upon agonist binding, a GPCR undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. nih.govcreative-bioarray.comresearchgate.net Since GTPγS is a non-hydrolyzable or slowly hydrolyzable analog of GTP, the binding of the radiolabeled form, [35S]GTPγS, to the Gα subunit is essentially irreversible under typical assay conditions, allowing for the accumulation and quantification of activated G proteins. nih.govcreative-bioarray.comresearchgate.netwikipedia.org This accumulation of Gα-[35S]GTPγS can be measured by quantifying the incorporated [35S]-label. creative-bioarray.com The assay thus provides a functional readout of receptor activation at a step proximal to the receptor itself, minimizing potential complications from downstream signaling amplification or modulation. nih.govcreative-bioarray.comresearchgate.net While historically most feasible for receptors coupled to Gi/o proteins, modifications have extended its applicability to Gs and Gq families, particularly in engineered systems or through techniques like immunoprecipitation of labeled Gα subunits. nih.govresearchgate.net

Quantitative Assessment of Ligand Potency and Efficacy in UTPγS-Based Assays

The [35S]GTPγS binding assay is a powerful tool for quantitatively assessing the pharmacological properties of ligands, specifically their potency and efficacy at GPCRs. nih.govcreative-bioarray.comresearchgate.netnih.gov By generating concentration-response curves for agonists, researchers can determine the half-maximal effective concentration (EC50), which represents the ligand's potency, and the maximal effect (Emax), which reflects its efficacy. creative-bioarray.comnih.gov Efficacy, in this context, refers to the maximal level of G protein activation a ligand can induce relative to a full agonist. This allows for the differentiation of full agonists, partial agonists, and inverse agonists. creative-bioarray.comnih.gov For antagonists, the assay can be used to determine their affinity by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding, yielding IC50 or Ki values. nih.govresearchgate.netnih.govportlandpress.com The advantage of using this assay for potency and efficacy determination is that it measures an early event in the signaling cascade, providing a direct measure of receptor-G protein coupling efficiency without the potential complexities of downstream signaling amplification. nih.govcreative-bioarray.comresearchgate.netnih.gov

Characterization of G Protein Coupling Selectivity Using UTPγS Analogs

UTPγS-based assays, particularly the [35S]GTPγS binding assay, can be adapted to characterize the selectivity of GPCR coupling to different G protein subtypes. While the standard assay is most sensitive for Gi/o-coupled receptors, modified approaches allow for the investigation of coupling to Gs, Gq/11, and G12/13 proteins, as well as specific Gi/o subtypes. researchgate.net Techniques involving the co-expression of specific receptors and G protein subunits in heterologous systems, such as Sf9 cells, followed by immunoprecipitation of individual Gα subunits labeled with [35S]GTPγS, enable the direct evaluation of receptor-G protein coupling selectivity. westminster.ac.uk This allows researchers to determine which G protein subtypes are activated by a particular receptor upon agonist stimulation. For instance, studies have used this approach to demonstrate the coupling selectivity of receptors like the 5-hydroxytryptamine1A (5-HT1A) receptor to Gz and the activation of G12 and G13 by thrombin and substance P receptors. westminster.ac.uk

Assay Optimization Strategies and High-Throughput Screening Applications for UTPγS

Optimizing the [35S]GTPγS binding assay is crucial for obtaining reliable and robust data. Key parameters that require careful consideration and optimization include the concentrations of GDP, MgCl2, and [35S]GTPγS, as well as the incubation time. nih.govrevvity.com The presence of exogenous GDP is essential to detect agonist-stimulated binding by promoting the dissociation of endogenous GDP from the Gα subunit. researchgate.net Optimal concentrations of Mg2+ and Na+ ions are also important for efficient G protein activation and nucleotide binding. nih.gov

The relative simplicity of the [35S]GTPγS binding assay has facilitated its adaptation for high-throughput screening (HTS) applications in drug discovery. nih.govwalshmedicalmedia.compsu.edu While traditionally performed in a low-throughput format, the assay has been successfully miniaturized to 96-, 384-, and even 1536-well plate formats. nih.govrevvity.comwalshmedicalmedia.compsu.edubenthamopenarchives.com Homogeneous assay formats, such as Scintillation Proximity Assays (SPA) and FlashPlates, eliminate the need for wash steps, making them particularly amenable to automation and HTS. creative-bioarray.comrevvity.com Non-radioactive alternatives using lanthanide-labeled GTP analogs, such as europium-labeled GTP, have also been developed, further enhancing the suitability of GTPγS binding assays for HTS by removing the limitations associated with radioactivity. nih.govwalshmedicalmedia.com These optimized and miniaturized formats, coupled with automated liquid handling systems, allow for the rapid screening of large compound libraries to identify potential drug candidates targeting GPCRs. nih.govwalshmedicalmedia.compsu.edu

In Vitro Biochemical Assay Development with UTPγS

Beyond GPCR activation, UTPγS and its analogs are valuable in developing various other in vitro biochemical assays that explore nucleotide-dependent processes.

Enzymatic Activity Measurements (e.g., GTPase Activity)

While GTPγS is resistant to hydrolysis by many GTPases, making it useful for trapping G proteins in an activated state, UTPγS can be relevant in studying enzymes that interact with uridine (B1682114) nucleotides. Although the primary focus of the provided context is on GTPγS in relation to GPCRs and G proteins, the general principle of using stable nucleotide analogs extends to other enzymatic systems. Assays measuring GTPase activity typically monitor the hydrolysis of GTP to GDP. wikipedia.orgpromega.com While GTPγS is used to maintain a GTP-bound state, the study of enzymes that specifically interact with UTP or its analogs could potentially involve UTPγS in modified enzymatic assays, though specific examples for UTPγS in direct GTPase activity measurements were not prominently found in the provided search results focused on UTPγS. However, the concept of using non-hydrolyzable analogs to study enzyme mechanisms or to maintain a specific nucleotide-bound state is a general biochemical principle. For instance, in assays measuring the activity of small GTPases, GTPγS is used to load the protein into its active, GTP-bound conformation for pull-down assays that assess activation levels. cytoskeleton.comthermofisher.com This highlights the utility of stable nucleotide analogs in studying the functional state of nucleotide-binding proteins.

Receptor-Effector Reconstitution Systems

Receptor-effector reconstitution systems involve reconstituting purified or partially purified components of a signaling pathway, such as receptors, G proteins, and effectors, in an artificial environment (e.g., liposomes or detergent micelles) to study their interactions and functional coupling in a controlled manner. UTPγS, particularly in its radiolabeled form ([35S]GTPγS), has been historically used in such systems to probe the mechanisms of GPCR activation and their interaction with purified G proteins. nih.gov By reconstituting purified GPCRs and G proteins, researchers can directly measure agonist-stimulated [35S]GTPγS binding to the G protein, providing insights into the molecular events underlying receptor-G protein coupling in a defined system. nih.gov These reconstituted systems allow for the dissection of the roles of individual components and the study of receptor-G protein coupling in isolation from the complexities of the cellular environment. While the provided results primarily discuss GTPγS in this context, the principle could potentially be applied to study UTP-sensitive receptors and their downstream effectors if such systems were reconstituted.

Cellular and Molecular Biology Techniques Employing UTPγS (e.g., RT-PCR, Western Blot, Immunocytochemistry, Permeabilized Cell Systems)

UTPγS is not typically a direct reagent within techniques like RT-PCR, Western Blot, or Immunocytochemistry in the same way that nucleotides are used in PCR amplification or antibodies in blotting/staining. Instead, its utility in these contexts primarily lies in its application as a pharmacological tool to manipulate cellular processes before these techniques are employed for analysis.

In the context of studying purinergic receptor signaling, UTPγS is frequently used as a stable agonist for P2Y receptors that are sensitive to pyrimidine (B1678525) nucleotides, such as P2Y2 and P2Y4 receptors. researchgate.netphysiology.org By stimulating these receptors with UTPγS, researchers can investigate downstream cellular responses, which are then analyzed using standard molecular and cellular biology techniques.

Permeabilized Cell Systems: UTPγS finds more direct application in permeabilized cell systems. Permeabilization involves creating pores in the cell membrane, allowing access to the intracellular environment while largely preserving cellular structures and some intracellular components. youtube.com In such systems, UTPγS can be introduced intracellularly to study processes that require a non-hydrolyzable analog of UTP. This is particularly useful for investigating intracellular signaling cascades or enzymatic activities that are regulated by UTP or require its stable presence. For example, studies using permeabilized cells have investigated processes like exocytosis, where stable nucleotide analogs are introduced to probe the regulatory mechanisms. researchgate.net

RT-PCR: While UTPγS is not used in the RT-PCR reaction itself, it is used in experiments where the effect of P2Y receptor activation on gene expression is being studied. Cells or tissues are treated with UTPγS to activate specific signaling pathways. Subsequently, RNA is isolated, and RT-PCR (including quantitative RT-PCR, or RT-qPCR) is performed to measure changes in the mRNA levels of target genes that are potentially regulated by these pathways. scispace.comnih.govnih.govucl.ac.uknih.govpeerj.comresearchgate.netthermofisher.com This approach helps researchers understand how purinergic signaling, mediated by receptors activated by UTPγS, influences transcriptional regulation. For instance, RT-PCR has been used to determine the expression profile of P2X and P2Y receptors in various cell types after experimental manipulations, which could include stimulation with agonists like UTPγS in related functional studies. scispace.comnih.govnih.govucl.ac.uk

Western Blot: Similar to RT-PCR, Western blotting is used to analyze protein expression or post-translational modifications (such as phosphorylation) in cells or tissues that have been treated with UTPγS. scispace.comucl.ac.uknottingham.ac.ukresearchgate.netnih.govthermofisher.combio-techne.com Activation of P2Y receptors by UTPγS can trigger various intracellular signaling cascades, including those involving protein kinases and phosphatases. By performing Western blots on lysates from UTPγS-treated cells, researchers can detect changes in the abundance or phosphorylation status of key proteins in these pathways. This provides insights into the molecular mechanisms downstream of UTP-sensitive purinergic receptors. Studies have used Western blot to explore P2Y receptor protein expression and localization. ucl.ac.uknottingham.ac.ukresearchgate.net

Immunocytochemistry: Immunocytochemistry allows for the visualization of protein localization within cells. UTPγS can be used to stimulate cells, and then immunocytochemistry is performed to examine the redistribution or internalization of receptors or downstream signaling molecules. scispace.comucl.ac.uknottingham.ac.ukresearchgate.net For example, agonist-induced internalization is a common mechanism for regulating G protein-coupled receptor signaling, including that of P2Y receptors. scispace.com Treating cells with UTPγS can induce P2Y receptor internalization, which can then be visualized and quantified using antibodies specific to the receptor and immunofluorescence microscopy. This technique can also be used to study the localization of proteins involved in the signaling pathways activated by UTPγS. ucl.ac.uknottingham.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing UTPgammaS?

- Methodological Answer : Begin with controlled synthesis using enzymatic or chemical methods, ensuring reaction conditions (e.g., pH, temperature) align with published nucleotide analog protocols. Characterize purity via HPLC (≥95% purity threshold) and validate structural integrity using P-NMR or mass spectrometry. Include negative controls (e.g., unmodified UTP) to confirm specificity .

- Data Consideration : Report retention times, peak integration ratios (HPLC), and spectral shifts (NMR) with statistical precision (e.g., ±0.1 ppm for NMR) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated degradation studies at 4°C, -20°C, and room temperature. Monitor hydrolysis rates via UV-spectroscopy (260 nm absorbance) and quantify degradation products (e.g., free phosphate) using ion-exchange chromatography. Use Arrhenius kinetics to extrapolate long-term stability .

- Data Contradiction Tip : If stability conflicts with literature, verify buffer composition (e.g., divalent cations accelerate hydrolysis) and adjust storage recommendations accordingly .

Q. What in vitro assays are suitable for testing this compound activity in enzymatic systems?

- Methodological Answer : Employ kinetic assays (e.g., stopped-flow spectrophotometry) to compare this compound with native UTP in RNA polymerase or kinase reactions. Measure and values; use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. Validate with radiolabeled P-UTPgammaS for tracer studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound efficacy across cell-based vs. cell-free systems?

- Methodological Answer : Conduct parallel experiments in both systems, controlling for variables like membrane permeability (e.g., use electroporation for cell-based delivery) and ATPase activity. Perform metabolomic profiling to detect intracellular metabolites interfering with this compound function .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding factors. Cross-reference with proteomic data to rule out enzyme isoform-specific effects .

Q. What strategies optimize this compound use in studying nucleotide-dependent signaling pathways?

- Methodological Answer : Combine this compound with CRISPR-edited cell lines (e.g., knockout of salvage pathway enzymes) to isolate its effects. Use FRET-based biosensors for real-time monitoring of secondary messengers (e.g., cAMP, IP3). Validate findings with rescue experiments using native UTP .

- Contradiction Management : If pathway activation differs from expectations, test for off-target interactions using competitive antagonists or RNA-seq to map downstream gene expression .

Q. How can isotopic labeling (e.g., C-UTPgammaS) enhance mechanistic studies of its metabolic incorporation?

- Methodological Answer : Synthesize isotopically labeled this compound and track incorporation into RNA or nucleotide pools via LC-MS/MS. Compare labeling efficiency with H-UTP controls. Use kinetic modeling (e.g., Compartmental Analysis) to quantify turnover rates .

- Advanced Validation : Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to correlate nucleotide dynamics with proteome changes .

Methodological Best Practices

- Experimental Design : Predefine acceptance criteria for data validity (e.g., ≥3 biological replicates, p<0.05) to minimize reproducibility issues .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .

- Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses of this compound studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.